Itraconazole

Description

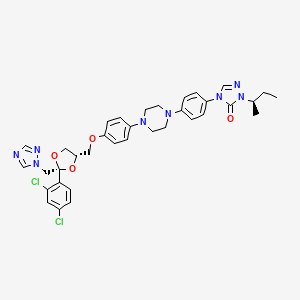

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-ZPGVKDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023180 | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | Itraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itraconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Molecular Mechanisms of Action of Itraconazole

Primary Mechanism of Fungal Ergosterol (B1671047) Biosynthesis Inhibition

Itraconazole's main mode of action is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal-specific ergosterol biosynthesis pathway. drugbank.compatsnap.com

Lanosterol 14α-Demethylase (CYP51/ERG11) Inhibition

Lanosterol 14α-demethylase, also known as CYP51 or ERG11, is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a precursor in the ergosterol synthesis pathway. mdpi.comfrontiersin.orguniprot.org This demethylation step is essential for the conversion of lanosterol to ergosterol. drugbank.compatsnap.comnih.gov Itraconazole (B105839) effectively blocks this enzymatic reaction. nih.gov

Stereoselective Interaction with Fungal Cytochrome P450 Enzymes

Itraconazole is a chiral drug composed of four cis-diastereoisomers. nih.govnih.gov Studies have investigated the stereoselective interactions of these isomers with cytochrome P450 enzymes, including fungal CYP51. nih.gov While itraconazole is known to inhibit human CYP3A4, its antifungal activity is attributed to its affinity for fungal CYP51. wikipedia.orgnih.gov The selective inhibition of fungal enzymes over mammalian counterparts minimizes toxicity to human cells. patsnap.comnih.gov

Binding Site Characterization (e.g., Heme Iron Coordination)

Azole antifungals, including itraconazole, inhibit fungal CYP51 by coordinating with the heme iron atom in the enzyme's active site. drugbank.commdpi.comnih.govsld.cu The nucleophilic nitrogen atom of the triazole ring in itraconazole forms a stable complex with the ferric (Fe3+) ion of the heme group, acting as the sixth ligand. drugbank.comnih.govsld.cuasm.org This coordination disrupts the enzyme's ability to bind its natural substrate, lanosterol, and catalyze the demethylation reaction. nih.govasm.org The side chains of the itraconazole molecule also interact with hydrophobic residues within the active site and the substrate access channel of fungal CYP51, contributing to the binding affinity and specificity. asm.org

Downstream Effects on Fungal Cell Membrane Homeostasis

The inhibition of CYP51 by itraconazole leads to a depletion of ergosterol and the accumulation of methylated sterol precursors, profoundly affecting the fungal cell membrane. sonwuapi.com

Disruption of Membrane Structural Integrity and Permeability

Ergosterol is a vital component of the fungal cell membrane, playing a role analogous to cholesterol in mammalian cells. patsnap.commdpi.com It is essential for maintaining membrane structural integrity, fluidity, and permeability. patsnap.comsonwuapi.commdpi.comcreative-biolabs.com By inhibiting ergosterol synthesis, itraconazole compromises these critical membrane functions. patsnap.comnih.govnih.govfrontiersin.org The resulting deficiency in ergosterol leads to increased membrane permeability, causing leakage of essential cellular components and ions. patsnap.comnih.govresearchgate.net This disruption ultimately contributes to fungal cell death. patsnap.comnih.gov

Accumulation of Toxic 14-Methylated Sterols

The blockade of the 14α-demethylase step by itraconazole results in the accumulation of 14α-methylated sterol precursors, such as lanosterol, eburicol, and obtusifoliol (B190407), within the fungal cell membrane. drugbank.compatsnap.comfrontiersin.orgnih.govpsu.edunih.gov These accumulated methylated sterols are unable to functionally replace ergosterol and are considered toxic to the fungal cell. patsnap.comfrontiersin.orgresearchgate.net Their presence further disrupts membrane structure and function, impairing the activity of membrane-bound enzymes and transport proteins essential for nutrient uptake and waste elimination. patsnap.comnih.govsonwuapi.comresearchgate.net This accumulation of aberrant sterols, in conjunction with ergosterol depletion, creates a multifaceted attack on fungal cell physiology, leading to growth inhibition and cell death. patsnap.comsonwuapi.comfrontiersin.org Studies have shown the accumulation of various 14α-methyl sterols in different fungal species upon itraconazole exposure. For example, in Sporothrix schenckii and Sporothrix brasiliensis, itraconazole treatment promoted the accumulation of nine 14α-methyl sterols, including obtusifoliol and eburicol. nih.gov In Candida albicans, itraconazole treatment led to the accumulation of 3,6-diol, eburicol, lanosterol, and obtusifoliol, among others. nih.gov

Impairment of Membrane-Bound Enzyme Function

The principal mechanism by which itraconazole disrupts fungal cell function is through the inhibition of lanosterol 14α-demethylase (also known as CYP51), a key enzyme in the ergosterol biosynthesis pathway drugbank.compatsnap.comaocd.orgnih.govdroracle.aisonwuapi.comfda.govasm.orgmdpi.commedchemexpress.comnih.govnih.gov. This fungal cytochrome P450 enzyme is responsible for the demethylation of lanosterol, a crucial step in converting it to ergosterol drugbank.compatsnap.comnih.govsonwuapi.com.

Itraconazole binds to the heme iron in the active site of the fungal CYP51 enzyme, impeding its catalytic activity drugbank.comresearchgate.netnih.gov. This specific interaction prevents the conversion of lanosterol, leading to a depletion of ergosterol within the fungal cell membrane patsnap.comnih.govsonwuapi.comasm.orgnih.gov. Concurrently, this inhibition results in the accumulation of methylated sterol precursors, such as 14-methylated sterols, which are thought to be toxic to the fungal cell drugbank.compatsnap.comnih.govsonwuapi.comasm.orgnih.gov.

The altered sterol composition of the fungal membrane, characterized by reduced ergosterol and increased methylated sterols, compromises its structural integrity and increases its permeability patsnap.comnih.govsonwuapi.com. This disruption extends to the function of various membrane-bound enzymes, which rely on the proper lipid environment provided by ergosterol for optimal activity drugbank.comnih.govsonwuapi.comsquarepharma.com.bd. The impaired function of these enzymes contributes to a cascade of cellular dysfunctions, further inhibiting fungal growth and viability sonwuapi.comsquarepharma.com.bd.

Research findings highlight the potent inhibitory effect of itraconazole on fungal CYP51. Studies have shown tight binding of itraconazole to Candida albicans CYP51 (CaCYP51), with low IC50 values indicating significant inhibition of enzyme activity nih.gov.

Table 1: Inhibitory Activity of Itraconazole Against Fungal and Human CYP51 nih.gov

This data illustrates the selective toxicity of itraconazole, demonstrating a higher potency against fungal CYP51 compared to the human homologue (Δ60HsCYP51), although some interaction with the human enzyme is noted at higher concentrations nih.gov. Molecular dynamics simulations further support the strong binding affinity of itraconazole to fungal CYP51, driven significantly by hydrophobic interactions within the enzyme's active pocket mdpi.comfrontiersin.org.

Alternative and Secondary Molecular Mechanisms in Fungi

Beyond its primary effect on ergosterol synthesis, itraconazole has been proposed to exert antifungal activity through secondary and alternative molecular mechanisms in fungi drugbank.compatsnap.com. These mechanisms may contribute to its broad spectrum of activity and efficacy.

Inhibition of Fungal Cytochrome c Oxidative and Peroxidative Enzymes

One proposed secondary mechanism involves the inhibition of fungal cytochrome c oxidative and peroxidative enzymes drugbank.com. This inhibition is suggested to contribute to the disruption of fungal cell membranes drugbank.com. Research indicates that itraconazole can inhibit the expression of peroxidases, which aligns with the concept of induced oxidative stress in fungal cells treated with antibiotics asm.org. While the precise link between ergosterol biosynthesis inhibition and effects on cytochrome c oxidase is still being explored, some studies suggest a connection, potentially due to the presence of sterols like ergosterol in fungal mitochondrial membranes nih.gov.

Disruption of Membrane-Bound Transport Proteins

Itraconazole is also understood to disrupt the function of various membrane-bound transport proteins in fungi patsnap.comsonwuapi.com. These transporters are essential for critical cellular processes such as nutrient uptake and the efflux of waste products and potentially the antifungal agent itself patsnap.comsonwuapi.com.

Iii. Molecular Mechanisms of Fungal Resistance to Itraconazole

Target Site Alterations

Alterations at the drug's target site, the Cyp51p enzyme, are a primary mechanism of itraconazole (B105839) resistance. These changes can reduce the affinity of itraconazole for the enzyme, thereby diminishing its inhibitory effect.

Amino Acid Changes and Mutations in ERG11/CYP51 Gene

Point mutations and other genetic alterations in the ERG11 (or CYP51) gene, which encodes the Cyp51p enzyme, can lead to amino acid substitutions in the enzyme. These substitutions can alter the shape and chemical properties of the active site where itraconazole binds, reducing the drug's ability to inhibit the enzyme effectively.

Several specific amino acid substitutions in Cyp51p have been linked to itraconazole resistance in various fungal species. For example, mutations at Gly54 (G54) and Met220 (M220) in Aspergillus fumigatus Cyp51A have been associated with reduced susceptibility to itraconazole. Studies have reported specific substitutions such as G54E, G54K, G54R, G54V, and M220I, M220K, M220T, M220V conferring resistance. In Candida krusei, polymorphisms in the ERG11 gene have been observed in itraconazole-resistant isolates. While not all mutations in ERG11 directly confer resistance, those that affect the binding affinity of itraconazole to the enzyme are particularly significant.

Table 1: Examples of Amino Acid Substitutions in Aspergillus fumigatus Cyp51A Associated with Itraconazole Resistance

| Amino Acid Position | Wild-Type Amino Acid | Substituted Amino Acid | Associated Azole Resistance | Source |

| 54 | Glycine (G) | Glutamic acid (E) | Itraconazole, Posaconazole (B62084) | |

| 54 | Glycine (G) | Lysine (K) | Itraconazole | |

| 54 | Glycine (G) | Arginine (R) | Itraconazole, Posaconazole | |

| 54 | Glycine (G) | Valine (V) | Itraconazole | |

| 220 | Methionine (M) | Isoleucine (I) | Itraconazole | |

| 220 | Methionine (M) | Lysine (K) | Itraconazole | |

| 220 | Methionine (M) | Threonine (T) | Itraconazole | |

| 220 | Methionine (M) | Valine (V) | Itraconazole | |

| 98 | Leucine (L) | Histidine (H) | Itraconazole, Voriconazole, Posaconazole (often associated with a tandem repeat) | |

| 491 | Tyrosine (Y) | Histidine (H) | Itraconazole | |

| 440 | Threonine (T) | Alanine (A) | Itraconazole | |

| 236 | Methionine (M) | Valine (V) | Itraconazole | |

| 236 | Methionine (M) | Lysine (K) | Itraconazole | |

| 236 | Methionine (M) | Threonine (T) | Itraconazole | |

| 219 | Phenylalanine (F) | Cysteine (C) | Itraconazole |

Overexpression of ERG11/CYP51 (Lanosterol 14α-Demethylase)

Another significant mechanism of resistance involves the overexpression of the ERG11/CYP51 gene, leading to an increased production of the Cyp51p enzyme. With a higher intracellular concentration of the target enzyme, a greater amount of itraconazole is required to achieve the same level of inhibition of ergosterol (B1671047) synthesis. This effectively raises the minimum inhibitory concentration (MIC) of the drug. Overexpression of ERG11 has been reported in itraconazole-resistant clinical isolates of various Candida species, including Candida dubliniensis and Candida krusei. In Aspergillus fumigatus, increased expression levels of both CYP51A and CYP51B have been observed in some resistant strains. Overexpression can be a consequence of various genetic events, including the presence of a tandem repeat in the promoter region of the gene, as seen with the TR/L98H mutation in A. fumigatus.

Table 2: Examples of Fungal Species and Genes Involved in Target Overexpression Leading to Itraconazole Resistance

| Fungal Species | Gene(s) Overexpressed | Impact on Resistance | Source |

| Aspergillus fumigatus | CYP51A, CYP51B | Increased itraconazole resistance | |

| Candida dubliniensis | CdERG11 | Increased itraconazole resistance | |

| Candida krusei | ERG11 | May contribute to acquired itraconazole resistance | |

| Madurella fahalii | Mfcyp51A1, Mfcyp51A2 | Upregulation in response to itraconazole, contributing to resistance |

Gene Duplication of Target Enzymes (e.g., Mfcyp51A2 in Madurella fahalii)

Gene duplication, particularly of the CYP51 gene, can also lead to increased resistance by effectively increasing the gene copy number and thus the amount of target enzyme produced. This is a form of target overexpression. A significant example of this mechanism has been observed in Madurella fahalii, a fungal species known for its intrinsic resistance to itraconazole. Research has shown that M. fahalii possesses an additional copy of the CYP51 gene, designated Mfcyp51A2, in addition to the conserved Mfcyp51A1. Both genes are actively transcribed and upregulated in response to itraconazole exposure. Heterologous expression studies in Saccharomyces cerevisiae have demonstrated that the presence of Mfcyp51A2 leads to reduced susceptibility to itraconazole compared to strains with only Mfcyp51A1. This gene duplication and the functional differences in the encoded enzyme contribute significantly to the observed itraconazole resistance in M. fahalii. Gene duplication of cyp51A has also been potentially linked to itraconazole and posaconazole resistance in an Aspergillus fumigatus isolate.

Table 4: Example of Gene Duplication Leading to Itraconazole Resistance

| Fungal Species | Duplicated Gene | Impact on Resistance | Source |

| Madurella fahalii | Mfcyp51A2 | Contributes significantly to intrinsic itraconazole resistance through increased enzyme production | |

| Aspergillus fumigatus | cyp51A | Potential link to itraconazole and posaconazole resistance in one isolate |

Efflux Pump Mediated Resistance

Another major mechanism of fungal resistance to itraconazole involves

Reduced Intracellular Accumulation of Itraconazole

A significant mechanism of fungal resistance to itraconazole is the reduction of intracellular drug accumulation. nih.govoup.comencyclopedia.pubmdpi.com This is often mediated by the overexpression of efflux pumps located in the fungal cell membrane. nih.govoup.comencyclopedia.pubmdpi.comresearchgate.net These pumps actively transport the antifungal drug out of the cell, thereby lowering its concentration at the site of action, the Erg11 enzyme. nih.govoup.com

In Candida species, two main superfamilies of efflux pumps are involved: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govoup.combiomedpharmajournal.org Genes encoding these pumps, such as CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter), have been shown to be upregulated in azole-resistant Candida albicans isolates. oup.comnih.gov Overexpression of CDR1 and CDR2 is particularly associated with resistance to a broad range of azoles, including itraconazole, while MDR1 overexpression primarily confers resistance to fluconazole (B54011). nih.govoup.comasm.org Studies have demonstrated that increased expression of CDR1 and CDR2 leads to enhanced drug efflux and reduced azole accumulation within the fungal cell. nih.gov

In Aspergillus fumigatus, decreased intracellular accumulation of itraconazole has also been observed in resistant strains, linked to the overexpression of MDR efflux transporter genes from both the ABC and MFS classes. nih.govasm.orgresearchgate.net Research indicates that azole-resistant A. fumigatus strains can exhibit a significant increase in efflux pump expression compared to susceptible strains. researchgate.net

Altered Membrane Properties Affecting Efflux

Alterations in fungal membrane properties can indirectly affect drug efflux and contribute to itraconazole resistance. Changes in membrane composition, particularly in the sterol content, can influence the activity and localization of efflux pumps. encyclopedia.pubmdpi.comnih.gov

While azoles target ergosterol synthesis, mutations in the ergosterol biosynthesis pathway, such as in the ERG3 gene encoding sterol C5,6-desaturase, can lead to the accumulation of aberrant sterols and a reduction in ergosterol. asm.orgnih.govmdpi.comnih.gov These changes in membrane sterol composition can affect membrane fluidity and the proper functioning of efflux pumps, potentially leading to altered drug transport and reduced intracellular accumulation of itraconazole. encyclopedia.pubmdpi.comnih.gov For instance, studies in Candida dubliniensis have suggested that altered membrane properties, consistent with a defective sterol C5,6-desaturase, were associated with decreased rhodamine 6G efflux, a marker for efflux pump activity, in itraconazole-resistant derivatives. nih.gov

Comparative Analysis of Resistance Mechanisms Across Fungal Species (e.g., Candida dubliniensis vs. Candida albicans)

While Candida dubliniensis is closely related to Candida albicans, there are notable differences in the predominant mechanisms of azole resistance, including resistance to itraconazole, observed between the two species. nih.govoup.comresearchgate.net

In Candida albicans, overexpression of efflux pumps, particularly those encoded by CDR1 and CDR2, is a frequently reported mechanism of azole resistance, including resistance to itraconazole. oup.comnih.govasm.orgasm.org Alterations in the ERG11 gene, the target of azoles, such as point mutations and overexpression, also contribute significantly to resistance in C. albicans. oup.comnih.govmdpi.com

In contrast, studies on Candida dubliniensis have indicated that while efflux pumps like CdMDR1 and CdCDR1 are involved in azole resistance, the primary mechanism of in vitro-generated itraconazole resistance in some C. dubliniensis derivatives was the loss of function of CdErg3p, the sterol C5,6-desaturase. nih.govnih.gov Overexpression of the major facilitator efflux pump CdMdr1p is a major contributor to fluconazole resistance in C. dubliniensis, but CdMdr1p does not efficiently transport itraconazole. nih.gov Although CdCDR1 is important for reduced susceptibility to itraconazole in C. dubliniensis, a significant number of strains have been found to harbor mutated alleles of CdCDR1 encoding a non-functional protein. nih.gov This suggests that while efflux pumps play a role, alterations in the ergosterol biosynthesis pathway, specifically CdERG3, appear to be a more prominent mechanism for itraconazole resistance in certain C. dubliniensis isolates compared to the prevalence of CDR1/CDR2 overexpression as a primary mechanism for itraconazole resistance in C. albicans. nih.govnih.govresearchgate.net

The following table summarizes some key differences in predominant itraconazole resistance mechanisms between C. albicans and C. dubliniensis based on available research:

| Mechanism | Candida albicans Predominance | Candida dubliniensis Predominance (Itraconazole Resistance) |

| Overexpression of CDR1/CDR2 Efflux Pumps | High; frequently reported oup.comnih.govasm.orgasm.org | Less frequent as a primary mechanism; mutated CdCDR1 common nih.govresearchgate.net |

| Overexpression of MDR1 Efflux Pump | Contributes, mainly to fluconazole resistance nih.govoup.com | Major for fluconazole resistance; less for itraconazole nih.gov |

| Alterations/Overexpression of ERG11 | Significant contributor oup.comnih.govmdpi.com | Also observed, but CdERG3 mutations more prominent in some studies nih.govnih.gov |

| Mutations in ERG3 (Sterol C5,6-desaturase) | Can contribute asm.orgmdpi.com | Primary mechanism in some in vitro-generated resistant strains nih.govnih.gov |

This comparative analysis highlights the species-specific nuances in the molecular strategies employed by fungi to develop resistance to itraconazole, emphasizing the need for species-specific understanding of resistance mechanisms.

Iv. Advanced Drug Delivery Systems Research for Itraconazole

Nanoparticle-Based Formulations

Nanoparticle-based formulations involve the encapsulation or dispersion of itraconazole (B105839) within nanoscale carriers. These systems offer advantages such as increased surface area, improved solubility, controlled release, and targeted delivery. impactfactor.orgijrpp.com

Solid Lipid Nanoparticles (SLNs) Development and Evaluation

Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of a solid lipid matrix at room and body temperature. researchgate.net They have been investigated for itraconazole delivery to improve its solubility and stability. impactfactor.orgresearchgate.net The development and evaluation of itraconazole-loaded SLNs involve careful selection of lipid matrices and optimization of carrier characteristics. nih.govresearchgate.net

Lipid Matrix Selection and Carrier Optimization

The selection of the lipid matrix is crucial for the performance of itraconazole-loaded SLNs. Lipids such as palmitic acid and stearic acid have been explored. nih.govimpactfactor.orgresearchgate.net The solubility of itraconazole in various solid lipids is examined to identify suitable candidates. impactfactor.org For instance, stearic acid showed a stronger affinity for itraconazole compared to palmitic acid, indicated by partition coefficient studies. impactfactor.orgresearchgate.net

Carrier optimization involves varying factors such as the drug-lipid ratio and the ratio of surfactant to co-surfactant (Km ratio) to achieve desired formulation characteristics like maximized drug loading, modulated release, and minimized particle size. nih.govresearchgate.net Studies have shown that optimizing the ratio of excipients can lead to high drug loading (around 80%) and a narrow size distribution. nih.govresearchgate.net For example, optimized formulations have been achieved with a lipid-drug ratio of 1.5:1 and a Km ratio of 1:2. nih.govresearchgate.net

Impact on Solubility and Stability

Itraconazole's low water solubility is a limiting factor in drug development. impactfactor.org Incorporating itraconazole into SLNs, where it is embedded in a lipid matrix, has been shown to improve its solubility and stability. impactfactor.orgresearchgate.net The small particle size of SLNs increases the surface area, which contributes to enhanced dissolution. impactfactor.org

Studies evaluating itraconazole-loaded SLNs have demonstrated improved solubility and extended-release profiles compared to conventional formulations. nih.govresearchgate.net Physicochemical stability studies at different temperatures have also indicated the stability of optimized SLN formulations over time. nih.govresearchgate.net The crystalline nature of itraconazole can be assessed using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) in both the raw drug and the SLN formulations to understand the impact of encapsulation on its solid state. nih.govimpactfactor.orgresearchgate.net

Nanocrystals and Nanosuspensions

Nanocrystals and nanosuspensions represent another approach to address the solubility challenges of poorly water-soluble drugs like itraconazole. researchgate.netpharmaexcipients.com These systems consist of drug particles reduced to the nanoscale, typically below one micrometer. pharmaexcipients.com This size reduction leads to a significant increase in surface area, which enhances the dissolution rate and saturation solubility of the drug. mdpi.commdpi.comnih.gov

Itraconazole nanosuspensions have been prepared using techniques such as wet pearl milling and microprecipitation-high-pressure homogenization. mdpi.commdpi.comnih.gov Stabilizers like Poloxamer F127, Poloxamer 407, cholic acid, hydroxypropyl cellulose (B213188) (HPC-SL), sodium dodecyl sulfate (B86663) (SDS), and polysorbate 80 (PS80) are used to prevent particle aggregation and maintain stability. mdpi.commdpi.comnih.govnih.govacs.org

Evaluation of itraconazole nanosuspensions includes particle size analysis, polydispersity index (PDI), zeta potential measurements, and solid-state characterization using techniques like DSC and XRD. mdpi.commdpi.comnih.govnih.govscholarsresearchlibrary.com Studies have reported obtaining itraconazole nanoparticles with sizes in the range of approximately 225.7 nm to 369 nm with low PDI values, indicating a narrow size distribution. mdpi.commdpi.comnih.gov DSC and XRD analyses have confirmed that itraconazole often remains in its crystalline state within the nanocrystals, although some studies suggest conversion to an amorphous form within a solid matrix upon lyophilization. nih.govresearchgate.netmdpi.comscholarsresearchlibrary.com

In vitro dissolution studies have shown that itraconazole nanosuspensions exhibit significantly higher dissolution rates compared to the bulk drug and even marketed formulations, primarily due to the increased surface area. mdpi.commdpi.comnih.govscholarsresearchlibrary.com

Integration into Hydrogels and Other Systems

Itraconazole nanocrystals and nanosuspensions can be integrated into various drug delivery systems, including hydrogels, to create advanced formulations for different routes of administration. researchgate.netpharmaexcipients.com Hydrogels, due to their biocompatibility and ability to provide a sustained release, are suitable vehicles for incorporating nanocrystals. researchgate.netpharmaexcipients.com

For example, itraconazole nanocrystals have been successfully integrated into hydrogel contact lenses for ophthalmic drug delivery. acs.orgresearchgate.net This approach aims to increase the precorneal residence time of the drug. acs.orgresearchgate.net In these formulations, nanocrystals stabilized with agents like Poloxamer 407 were prepared and then printed onto hydrogel contact lenses. acs.orgresearchgate.net The resulting formulations demonstrated a dual drug release profile in simulated tear fluid. acs.orgresearchgate.net

Furthermore, itraconazole nanosuspensions have been incorporated into hydrogel formulations for topical administration, such as nanogels using Carbopol 940 as a gelling agent. pharmascigroup.us These formulations are hypothesized to treat fungal infections topically, potentially avoiding systemic side effects associated with oral administration. pharmascigroup.us Nanoemulsion-based hydrogels of itraconazole have also been developed for transdermal drug delivery. researchgate.net

Nanoemulsion-Based Systems

Nanoemulsions are thermodynamically stable isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. jazindia.comjddtonline.info They have emerged as a promising strategy to improve the solubility and bioavailability of poorly water-soluble drugs like itraconazole. jazindia.comjddtonline.inforesearchgate.netresearchgate.net

The development of itraconazole nanoemulsions involves selecting appropriate oil phases, surfactants, and co-surfactants based on the drug's solubility and the desired nanoemulsion characteristics. jazindia.comjddtonline.inforesearchgate.netresearchgate.netnih.gov Pseudo-ternary phase diagrams are often constructed to identify the optimal concentrations of these components for forming stable nanoemulsions. jazindia.comresearchgate.netresearchgate.net

Studies have formulated itraconazole nanoemulsions using various components, including castor oil, Tween 20, PEG 200, oleic acid, polysorbate 80, and clove oil. jazindia.comresearchgate.netresearchgate.netniscpr.res.in The prepared nanoemulsions are characterized for droplet size, zeta potential, polydispersity index, and thermodynamic stability. jazindia.comjddtonline.inforesearchgate.netnih.govniscpr.res.in Optimized formulations have shown suitable globule sizes, typically in the nanometer range, and acceptable stability. jazindia.comjddtonline.inforesearchgate.netnih.gov

In vitro drug release studies from itraconazole nanoemulsions have demonstrated enhanced drug release compared to aqueous suspensions. nih.gov The reduced globule size and increased surface area of the nanoemulsion droplets contribute to improved drug dissolution and release. nih.gov Nanoemulsions have also been explored for specific routes of administration, such as ocular delivery, where they can potentially improve intraocular bioavailability and provide a sustained release profile. nih.gov

Nanoemulsion-based systems can also be incorporated into hydrogels to form nanoemulgels, combining the benefits of both systems for topical or transdermal delivery. researchgate.netresearchgate.net

Self-Nano Emulsifying Drug Delivery Systems (SNEDDS) Formulation

The formulation of Itraconazole SNEDDS involves the careful selection and optimization of various excipients to ensure the formation of a stable and effective nanoemulsion upon dilution. This process typically involves identifying suitable oil phases, surfactants, and co-surfactants that can efficiently solubilize Itraconazole and promote spontaneous emulsification. impactfactor.orgjneonatalsurg.comresearchgate.netjazindia.comjazindia.comijcrt.org

Optimization of Excipients (Oil Phase, Surfactant, Co-Surfactant)

The selection of the oil phase is crucial as it needs to effectively solubilize Itraconazole. Studies have investigated the solubility of Itraconazole in various oils. For instance, high solubility was observed in anise oil (235.18 ± 8.56 mg/gm) and clove oil (220.58 ± 5.45 mg/gm) compared to other oils like sesame pure oil, olive oil, isopropyl myristate, Capmul MCM C8 NF, and Capmul PG 8 NF. impactfactor.org Another study indicated high solubility in Capmul MCM (8.7 mg/ml). jneonatalsurg.com

Surfactants play a critical role in reducing the interfacial tension between the oil and water phases, facilitating the formation of a nanoemulsion. The choice of surfactant impacts the emulsification efficiency, the self-nanoemulsification region, and the resulting droplet size. globalresearchonline.net Co-surfactants are often included to further reduce interfacial tension and improve the flexibility of the interfacial film, leading to a larger nanoemulsion region in the phase diagram. globalresearchonline.net Common surfactants and co-surfactants explored for Itraconazole SNEDDS include Tween 20, Tween 80, Kolliphor CS 20, PEG 400, and PEG 200. impactfactor.orgjneonatalsurg.comresearchgate.netjazindia.comjazindia.comijcrt.orgresearchgate.netinsightsjhr.com The ratio of surfactant to co-surfactant (Smix) is also optimized to achieve the desired nanoemulsion characteristics. jneonatalsurg.comrjptonline.org

Research findings highlight the importance of solubility studies in selecting appropriate excipients. Table 1 presents some examples of Itraconazole solubility in different oils based on reported studies.

| Oil Phase | Itraconazole Solubility (mg/g) | Source |

| Anise oil | 235.18 ± 8.56 | impactfactor.org |

| Clove oil | 220.58 ± 5.45 | impactfactor.org |

| Sesame pure oil | 67.21 ± 1.09 | impactfactor.org |

| Olive oil | 61.12 ± 1.19 | impactfactor.org |

| Isopropyl myristate | 87.56 ± 3.45 | impactfactor.org |

| Capmul MCM C8 NF | 84.54 ± 3.78 | impactfactor.org |

| Capmul PG 8 NF | 78.45 ± 2.01 | impactfactor.org |

| Capmul MCM | 8.7 mg/ml | jneonatalsurg.com |

| Oleic acid | Not specified | researchgate.netinsightsjhr.com |

| Castor oil | Not specified | researchgate.netjazindia.comjazindia.comijcrt.org |

| Cottonseed oil | 17.93 ± 0.51 mg/mL | researchgate.net |

Similarly, the solubility of Itraconazole in various surfactants and co-surfactants is evaluated to select the most effective ones. PEG 200, for instance, demonstrated high solubility among co-surfactants (31.04 ± 0.88 mg/mL). researchgate.net

Pseudo-Ternary Phase Diagram Approach

Pseudo-ternary phase diagrams are indispensable tools in the development of SNEDDS. They are constructed to identify the concentration ranges of oil, surfactant, and co-surfactant (and sometimes water) that result in the formation of a clear, monophasic nanoemulsion upon aqueous dilution. impactfactor.orgjneonatalsurg.comresearchgate.netjazindia.comjazindia.comresearchgate.netinsightsjhr.comrjptonline.org By systematically varying the ratios of the components, researchers can map the nanoemulsion region, which represents the compositions that will spontaneously self-emulsify into a nano-sized dispersion. impactfactor.orgjneonatalsurg.comrjptonline.org

The phase diagrams help in optimizing the component concentrations to achieve a wide nanoemulsion region, indicating robust self-emulsifying efficiency. impactfactor.orgjneonatalsurg.comrjptonline.org Different surfactant to co-surfactant ratios are often investigated to determine their impact on the microemulsion area. impactfactor.org The optimal component concentrations for SNEDDS are determined based on the extent of the emulsification area generated by each system. impactfactor.org

Characterization and Evaluation Methodologies for Advanced Delivery Systems

Once Itraconazole SNEDDS formulations are developed, they undergo rigorous characterization and evaluation to assess their physicochemical properties, stability, and performance.

Particle Size and Droplet Size Analysis

Particle size, or droplet size in the case of nanoemulsions, is a critical parameter that influences drug absorption and bioavailability. Smaller droplet sizes lead to a larger surface area, which can enhance the dissolution and absorption of poorly soluble drugs like Itraconazole. globalresearchonline.net Techniques such as photon correlation spectroscopy and Zeta sizer are commonly used to measure the droplet size distribution of the reconstituted nanoemulsion. globalresearchonline.netjneonatalsurg.comresearchgate.netjazindia.comjazindia.comijcrt.orgresearchgate.netjneonatalsurg.comnih.gov The polydispersity index (PDI) is often reported alongside the mean droplet size to indicate the uniformity of the droplet size distribution. A low PDI suggests a narrow size distribution. jneonatalsurg.comjneonatalsurg.com

Reported studies show varying droplet sizes for Itraconazole SNEDDS formulations, typically in the nanometer range. For example, an optimized solid SNEDDS formulation (SF1) showed a mean particle size of 95.2 nm with a PDI of 0.115. jneonatalsurg.comjneonatalsurg.com Other formulations have shown droplet sizes ranging from 120 nm to 505 nm. researchgate.netjazindia.comjazindia.com Polymeric nanoparticles encapsulating Itraconazole have also shown particle sizes, such as 265 ± 5.8 nm for ITZ-loaded TPP NPs. nih.gov

Drug Entrapment Efficacy and Release Profiles

Drug entrapment efficacy (EE) quantifies the amount of drug successfully incorporated into the delivery system. For SNEDDS, this refers to the amount of Itraconazole solubilized within the oil phase and the formed nanoemulsion droplets. High entrapment efficiency is desirable to ensure consistent dosing and minimize drug loss during formulation. Studies report high entrapment efficiency for optimized Itraconazole SNEDDS formulations. For instance, an optimized solid SNEDDS formulation (SF1) showed an entrapment efficiency of 89.56% ± 0.12. jneonatalsurg.comjneonatalsurg.com Polymeric nanoparticles encapsulating Itraconazole have also demonstrated high entrapment efficiency, such as 95% for ITZ-loaded TPP NPs. nih.gov

In vitro drug release studies are conducted to evaluate the rate and extent of Itraconazole release from the advanced delivery systems in a simulated physiological environment. These studies provide insights into how the formulation might perform in vivo. The release profiles of Itraconazole from SNEDDS and nanoparticles are often compared to that of the pure drug or conventional formulations to demonstrate improved dissolution and release characteristics. jneonatalsurg.comresearchgate.netinsightsjhr.comjneonatalsurg.comnih.govafjbs.com Optimized SNEDDS formulations have shown significantly improved dissolution profiles and faster drug release compared to conventional formulations. researchgate.netinsightsjhr.com For example, one optimized SNEDDS formulation achieved complete dissolution in 180 minutes, while a commercial capsule released only 67% of the drug after 600 minutes. researchgate.netinsightsjhr.com Polymeric nanoparticles have also shown extended drug release profiles. nih.gov

Table 2 summarizes some reported data on entrapment efficiency and drug release for Itraconazole advanced delivery systems.

| Formulation Type | Entrapment Efficiency (%) | Drug Release Profile | Source |

| Optimized Solid SNEDDS (SF1) | 89.56 ± 0.12 | Maximum release of 98.82% at 8 hours. jneonatalsurg.comjneonatalsurg.com | jneonatalsurg.comjneonatalsurg.com |

| Itraconazole Nanosponges | 42.75 - 73.10 | Controlled release profile, 95.92% release over 12 hours. | researchgate.net |

| ITZ-loaded TPP Nanoparticles | 95 | Extended drug-release profile. nih.gov | nih.gov |

| Optimized SNEDDS (IT3) | Not specified | Complete dissolution in 180 minutes. researchgate.netinsightsjhr.com | researchgate.netinsightsjhr.com |

| Other SNEDDS formulations | Not specified | Drug release in 240 to 360 minutes. researchgate.netinsightsjhr.com | researchgate.netinsightsjhr.com |

These characterization and evaluation methodologies are essential for ensuring the quality, stability, and performance of Itraconazole advanced drug delivery systems, paving the way for potentially improved therapeutic outcomes.

Viscosity and Robustness to Dilution Assessments

Viscosity and robustness to dilution are critical parameters for evaluating the physical stability and performance of liquid or semi-solid advanced drug delivery systems containing itraconazole, such as nanoemulsions, microemulsions, and gels. impactfactor.orgijcrt.orgijprajournal.comnih.govpharmascigroup.usnih.govresearchgate.netmdpi.com These assessments provide insights into the formulation's ability to maintain its structural integrity and drug solubilization capacity upon administration and subsequent dilution in biological fluids. nih.govresearchgate.net

Studies on itraconazole-loaded self-nanoemulsifying drug delivery systems (SNEDDS) have included robustness to dilution assessments to confirm the absence of phase separation or drug precipitation upon dilution with aqueous media. researchgate.netresearchgate.netresearchgate.net For instance, one study evaluated the robustness of SNEDDS formulations upon 1000-fold dilution, confirming no phase separation. researchgate.net Another investigation into itraconazole-comprising SMEDDS assessed the impact of dilution volume and the pH of the dilution medium on physical integrity and drug solubilization capacity. researchgate.netimpactfactor.org

For microemulsion-based formulations, robustness of dilution tests are performed to screen self-dispersed emulsions. nih.gov An emulsion size exceeding a certain threshold (e.g., 200 nm) or the appearance of phase separation can lead to the exclusion of a formulation from further study. nih.gov Dilution with media like artificial saliva is used to simulate physiological conditions. nih.gov

In the context of topical nanogels containing itraconazole nanoparticles, viscosity is a key parameter evaluated for stability. pharmascigroup.us The viscosity of the nanogel formulation is assessed over time under different storage conditions to ensure it remains within an acceptable range, indicating physical stability. pharmascigroup.us Similarly, the viscosity of nanoemulsion intermediate gels of itraconazole has been evaluated, with a selected system showing a viscosity of 1583.47 cp. nih.gov

Research into solid lipid nanoparticles (SLNs) for itraconazole delivery has also considered viscosity, particularly in the context of optimizing formulations for sustained drug delivery. impactfactor.org The viscosity of SLN formulations can influence drug absorption and bioavailability. impactfactor.org

Data from a study on itraconazole-loaded microemulsion gel formulations illustrates the evaluation of viscosity and robustness to dilution for different formulations. nih.gov

| Formulation | MCT:P35:Water Ratio | Itraconazole (mg/g in formulation) | Robustness to Dilution (1:100 with water) | Emulsion Size after Dilution (nm) |

| S1 | 70:20:10 | 1.02 ± 0.04 | Separation | Not applicable |

| S2 | 30:60:10 | 0.97 ± 0.05 | No phase separation | Similar to undiluted |

| S3 | 10:80:10 | 0.85 ± 0.01 | Larger size emulsion | 500–600 |

| S4 | 20:60:20 | 0.80 ± 0.09 | Larger size emulsion | 500–600 |

| S5 | 15:50:35 | 0.54 ± 0.12 | Solubilized ICZ affected | Larger than without ICZ |

| S6 | 19:43:38 | 0.52 ± 0.09 | No phase separation | Similar to undiluted |

| S7 | 10:43:47 | 0.51 ± 0.08 | Solubilized ICZ affected | Slightly larger than without ICZ |

Note: Data extracted from a study on sustained release gel of itraconazole-loaded microemulsion for oral candidiasis treatment. nih.gov

Spectroscopic Analysis (e.g., FTIR Spectroscopy) for Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to assess the chemical compatibility between itraconazole and the various excipients used in advanced drug delivery systems. researchgate.netjddtonline.infojpsionline.comscispace.comglobalresearchonline.netijprajournal.comscholarsresearchlibrary.cominnovareacademics.inresearchgate.netnih.govacs.orgresearchgate.netsphinxsai.comnih.govscienceopen.comresearchgate.net This analysis helps to detect any potential interactions, such as shifts in characteristic peaks or the appearance of new peaks, which could indicate chemical reactions or complex formation between the drug and the excipients, potentially affecting the stability and performance of the formulation. globalresearchonline.netijprajournal.cominnovareacademics.inresearchgate.net

Numerous studies on itraconazole formulations have employed FTIR spectroscopy to confirm drug-excipient compatibility. researchgate.netjddtonline.infojpsionline.comscispace.comglobalresearchonline.netijprajournal.comscholarsresearchlibrary.cominnovareacademics.innih.govsphinxsai.comnih.govresearchgate.net For example, FTIR spectroscopy confirmed compatibility between itraconazole and formulation excipients in self-nanoemulsifying drug delivery systems. researchgate.net In the development of itraconazole ocular in-situ gels, FTIR studies indicated no interaction between itraconazole and polymers such as hydroxypropyl-beta-cyclodextrin (HPBCD), Carbopol, hydroxypropyl methylcellulose (B11928114) (HPMC), and Benzalkonium chloride, with major peaks of the drug remaining almost at the same wavenumbers. globalresearchonline.net Similar findings of compatibility have been reported in studies involving itraconazole transdermal patches, solid dispersions with various carriers (e.g., porous calcium silicate, skimmed milk, Eudragit E100, weak organic acids), and nanoemulsions. jpsionline.comscispace.comscholarsresearchlibrary.cominnovareacademics.inresearchgate.netsphinxsai.comnih.gov The retention of characteristic peaks of itraconazole in the presence of excipients is a key indicator of compatibility. ijprajournal.comnih.govsphinxsai.com

FTIR analysis has also been used to investigate changes in the molecular arrangement of itraconazole–polymer solid dispersions, for instance, examining the disruption in hydrogen bonding upon compression. acs.org While FTIR primarily confirms the absence of significant chemical interactions, it can also provide insights into the physical state of the drug, such as the amorphization of itraconazole in solid dispersions, although this is often complemented by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). scispace.comscholarsresearchlibrary.comsphinxsai.comnih.gov

A study on itraconazole solid dispersions prepared with weak organic acids used ATR-FTIR (Attenuated Total Reflectance-FTIR) and observed possible weak interactions, such as hydrogen bonding, between the drug and the acid, but no salt formation was indicated. nih.gov

V. Metabolic and Enzyme Interaction Studies of Itraconazole

Cytochrome P450 Enzyme System Interactions

Itraconazole (B105839) interacts with the human cytochrome P450 enzyme system, primarily through inhibition. tandfonline.comnih.govnih.govnih.govresearchgate.netmedsafe.govt.nzmdpi.com This inhibition can affect the metabolism of co-administered drugs that are substrates for these enzymes, leading to altered drug exposures. tandfonline.comnih.govacs.orgresearchgate.netfrontiersin.org

Inhibition of Human Cytochrome P450 Isozymes

Itraconazole is known to inhibit several human CYP isozymes. nih.govmedsafe.govt.nz

Potent Inhibition of CYP3A4 and CYP3A5

Itraconazole is recognized as a potent inhibitor of CYP3A4, the major drug-metabolizing enzyme in humans. tandfonline.comnih.govnih.govresearchgate.netmedsafe.govt.nzmdpi.comselleckchem.comresearchgate.net This inhibition is a significant factor in the drug-drug interactions associated with itraconazole. tandfonline.comnih.govacs.org Studies using recombinant CYP3A4 and CYP3A5, as well as human liver microsomes, have demonstrated that itraconazole inhibits both isoforms. nih.govresearchgate.net The inhibitory potency can vary depending on the substrate used in the assay. nih.gov For instance, IC50 ratios between recombinant CYP3A5 and CYP3A4 for itraconazole were reported as 8.8 for midazolam and 9.1 for testosterone (B1683101), suggesting substrate-dependent selectivity between these two isoforms. nih.gov

Inhibition of Other CYPs (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1)

Beyond its potent effects on CYP3A4 and CYP3A5, itraconazole has also been investigated for its inhibitory effects on other CYP isoforms. Studies examining the inhibitory potencies of itraconazole's individual optical isomers towards nine drug-metabolizing cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have been conducted. nih.govmedsafe.govt.nz While potent inhibition is primarily observed for CYP3A, moderate inhibition of CYP2C19 has also been noted, albeit without large differences between the individual optical isomers. nih.govnih.gov Inhibition of other listed CYPs by itraconazole is generally less pronounced compared to its effect on CYP3A isoforms. tandfonline.com

Stereoselective Inhibition of Cytochrome P450s by Itraconazole Diastereoisomers

Itraconazole is a chiral drug composed of four cis-diastereoisomers: (+)-2R,4S,2′R-ITZ-A, (+)-2R,4S,2′S-ITZ-B, (−)-2S,4R,2′S-ITZ-C, and (−)-2S,4R,2′R-ITZ-D. tandfonline.comresearchgate.netnih.gov These diastereoisomers can exhibit different pharmacokinetic and pharmacodynamic properties, including their inhibitory effects on CYP enzymes. tandfonline.comnih.gov All four cis-diastereoisomers have been shown to inhibit CYP3A activity dose-dependently. tandfonline.comnih.gov Significant differences in inhibitory potencies towards CYP3A have been observed among the individual diastereoisomers. tandfonline.comnih.gov For example, studies using testosterone hydroxylation as a probe reaction for CYP3A activity reported varying Ki values for the diastereoisomers. tandfonline.comnih.gov Similarly, when using midazolam hydroxylation, different Ki values were determined for each isomer. tandfonline.comnih.gov This stereoselective inhibition contributes to the complex pharmacokinetic profile of itraconazole, which is administered as a mixture of these stereoisomers. tandfonline.comscispace.compsu.edu

Inhibition Constant (Ki) Determination Methodologies

The inhibitory potency of itraconazole and its diastereoisomers on CYP enzymes is commonly quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). tandfonline.comnih.govselleckchem.comnih.gov Various in vitro methodologies are employed for this purpose, often utilizing human liver microsomes or recombinant CYP enzymes. tandfonline.comnih.govnih.govmdpi.comnih.gov Probe substrates specific to each CYP isoform are used, and the inhibition is assessed by measuring the decrease in the formation rate of the substrate's metabolite in the presence of varying concentrations of the inhibitor. tandfonline.comnih.govmdpi.comnih.govfda.gov

For instance, midazolam hydroxylation is frequently used as a probe reaction for CYP3A4 activity when determining itraconazole's inhibitory constants. tandfonline.comnih.govnih.govpsu.edufda.govabcam.com Testosterone hydroxylation is another commonly used probe for CYP3A activity. tandfonline.comnih.govfda.gov The determination of Ki values often involves analyzing the enzyme kinetics data using models such as the Lineweaver-Burk plot, which can help establish the mechanism of inhibition (e.g., competitive, non-competitive, mixed). tandfonline.comfrontiersin.org Studies have reported itraconazole exhibiting mixed-type inhibition of CYP3A4, incorporating both non-competitive and competitive components. frontiersin.org

Reported Ki and IC50 values for itraconazole and its diastereoisomers against CYP3A4 vary depending on the study, the probe substrate used, and the experimental conditions. For example, IC50 values for the inhibition of CYP3A4-catalyzed midazolam hydroxylation by the four cis-diastereoisomers have been reported in the nanomolar range. researchgate.netpsu.edu Ki values for the individual diastereoisomers inhibiting CYP3A activity, using testosterone and midazolam as substrates, have also been determined, highlighting the stereoselective nature of this inhibition. tandfonline.comnih.gov

| Itraconazole Diastereoisomer | CYP3A Inhibition (Testosterone Hydroxylation Ki, µM) | CYP3A Inhibition (Midazolam Hydroxylation Ki, µM) |

|---|---|---|

| ITZ-A ((+)-2R,4S,2′R) | 0.085 tandfonline.comnih.gov | 0.44 tandfonline.comnih.gov |

| ITZ-B ((+)-2R,4S,2′S) | 0.91 tandfonline.comnih.gov | 0.48 tandfonline.comnih.gov |

| ITZ-C ((−)-2S,4R,2′S) | 0.20 tandfonline.comnih.gov | 1.56 tandfonline.comnih.gov |

| ITZ-D ((−)-2S,4R,2′R) | 0.022 tandfonline.comnih.gov | 3.48 tandfonline.comnih.gov |

Role of CYP3A4 in Itraconazole Metabolism

Itraconazole is primarily metabolized in the liver by the cytochrome P450 system, with CYP3A4 being the main enzyme responsible for its metabolism. tandfonline.comnih.govnih.govselleckchem.comnih.govamazonaws.comresearchgate.net This metabolism leads to the formation of several metabolites, including hydroxy-itraconazole (hydroxy-ITZ), which is an active metabolite, and other inactive metabolites. tandfonline.comnih.govscispace.comamazonaws.comresearchgate.net The metabolism of itraconazole by CYP3A4 is subject to stereoselectivity. nih.govnih.govresearchgate.netscispace.compsu.edu Specifically, only two of the four cis-diastereoisomers, (+)-2R,4S,2′R-ITZ-A and (+)-2R,4S,2′S-ITZ-B, are significantly metabolized by CYP3A4 to hydroxy-ITZ, keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (N-desalkyl-ITZ). tandfonline.comnih.govnih.govresearchgate.netscispace.compsu.eduresearchgate.net The other two diastereoisomers, (−)-2S,4R,2′S-ITZ-C and (−)-2S,4R,2′R-ITZ-D, are not metabolized to these products by CYP3A4. tandfonline.comresearchgate.netpsu.eduresearchgate.net

| Itraconazole Metabolite | Contribution to CYP3A4 Inhibition |

|---|---|

| Hydroxy-Itraconazole (OH-ITZ) | Contributes to inhibition, can be as potent as or more potent than parent drug. nih.govnih.govscispace.comduke.edu |

| Keto-Itraconazole (keto-ITZ) | Contributes to inhibition, can be as potent as or more potent than parent drug. nih.govnih.govscispace.comduke.edu |

| N-desalkyl-Itraconazole (ND-ITZ) | Contributes to inhibition, can be as potent as or more potent than parent drug. nih.govnih.govscispace.comduke.edu |

Contribution of Itraconazole Metabolites to CYP3A4 Inhibition (e.g., Hydroxyitraconazole (B3325177), Keto-itraconazole, N-Desalkylitraconazole)

Itraconazole is metabolized by the CYP3A4 enzymatic system to form primarily three active metabolites: hydroxyitraconazole, keto-itraconazole, and N-desalkylitraconazole. globalresearchonline.netscholarsresearchlibrary.cominnovareacademics.in Hydroxyitraconazole is considered the main metabolite and is also biologically active, often circulating at higher plasma concentrations than the parent drug at steady state. innovareacademics.inumich.edu Both itraconazole and its metabolites, including hydroxyitraconazole, keto-itraconazole, and N-desalkylitraconazole, are potent inhibitors of the CYP3A4 isozyme. globalresearchonline.netscholarsresearchlibrary.comumich.edu

Studies have demonstrated that these metabolites can contribute substantially to the inhibition of CYP3A4 observed clinically after itraconazole administration. umich.eduresearchgate.net For instance, in vitro studies using human liver microsomes have shown that hydroxyitraconazole, keto-itraconazole, and N-desalkylitraconazole exhibit unbound IC50 values for CYP3A4 inhibition that are comparable to or even lower (more potent) than that of itraconazole itself. researchgate.net Specifically, unbound IC50 values when coincubated with human liver microsomes and midazolam (as a substrate) were reported as 6.1 nM for itraconazole, 4.6 nM for hydroxyitraconazole, 7.0 nM for keto-itraconazole, and 0.4 nM for N-desalkylitraconazole. researchgate.net This indicates that these metabolites are as potent as or more potent CYP3A4 inhibitors than the parent compound. researchgate.net

In vitro Models for P450 Inhibition Studies (e.g., Human Liver Microsomes, Hepatocytes)

In vitro studies investigating the effects of drugs on CYP enzymes, including the inhibition by itraconazole and its metabolites, commonly utilize human liver microsomes and human hepatocytes. ecancer.orgresearchgate.netfrontiersin.org Human liver microsomes (HLM) are a widely used model system as they contain a high concentration of CYP enzymes. frontiersin.org Studies using HLM have been instrumental in determining the inhibitory potential (e.g., IC50 and Ki values) of itraconazole and its metabolites against CYP3A4 and other CYP isoforms. researchgate.netnih.gov

Human hepatocytes, which are intact liver cells, represent a more complex and potentially more physiologically relevant model compared to microsomes as they retain cellular structures and metabolic pathways. researchgate.netfrontiersin.org They are also used to assess drug metabolism and enzyme inhibition. researchgate.netfrontiersin.orgnih.gov Comparisons between HLM and hepatocyte models have shown similarities in the inhibition profiles of certain CYP enzymes, although differences can exist, potentially due to factors like transmembrane transport in the cellular model. frontiersin.org Recombinant CYP enzymes are also utilized to study the interaction of specific isoforms with inhibitors like itraconazole. ecancer.orgnih.govd-nb.info

Drug Efflux Transporter Interactions

Itraconazole is known to interact with drug efflux transporters, which play a significant role in the absorption, distribution, and excretion of many drugs. These interactions can lead to altered pharmacokinetics of coadministered medications.

P-Glycoprotein (P-gp) Inhibition and Substrate Activity

Itraconazole is a potent inhibitor of P-glycoprotein (P-gp), an important efflux transporter also known as MDR1 or ABCB1. ecancer.orgresearchgate.netnih.govumaryland.eduscispace.comasm.org P-gp is located in various tissues, including the intestine, liver, kidney, and blood-brain barrier, and actively pumps many structurally unrelated lipophilic and amphiphilic xenobiotics out of cells. umaryland.eduasm.orgasm.org

In vitro studies have demonstrated that itraconazole can inhibit P-gp function in cell lines overexpressing the transporter. ecancer.orgasm.org For example, in a cell line with overexpressed human P-gp, itraconazole inhibited P-gp function with an IC50 of approximately 2 μM. ecancer.orgasm.org This inhibition can lead to increased intracellular concentrations of P-gp substrate drugs. spandidos-publications.com

Itraconazole has also been identified as a substrate of P-gp. umich.eduasm.org Studies have shown that P-gp can transport itraconazole, and this transporter may play a role in the efflux of itraconazole from certain tissues, such as the brain. asm.org The dual capacity of itraconazole as both an inhibitor and a substrate of P-gp contributes to its complex pharmacokinetic interactions. asm.org Clinically, coadministration of itraconazole has been shown to increase the plasma concentrations of P-gp substrates, likely due to reduced efflux activity. researchgate.netumaryland.edunih.gov

Breast Cancer Resistance Protein (BCRP) Inhibition

In addition to P-gp, itraconazole has also been shown to inhibit the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. ecancer.orgresearchgate.netnih.govscispace.comnih.gov BCRP is another efflux transporter that contributes to multidrug resistance and influences the disposition of various drugs. ecancer.orgnih.gov

In vitro studies using BCRP-overexpressing cells have demonstrated that itraconazole can significantly inhibit BCRP-mediated efflux of substrate markers at low micromolar concentrations. ecancer.orgnih.gov This inhibition can reverse BCRP-mediated resistance to certain cytotoxic agents in cell models. ecancer.orgnih.gov While itraconazole is an inhibitor of BCRP, studies have also indicated that it is not transported by BCRP. nih.gov The inhibition of BCRP by itraconazole can impact the pharmacokinetics of coadministered drugs that are substrates for this transporter. nih.gov

Protein Binding Studies

The extent to which a drug binds to plasma proteins significantly influences its distribution, metabolism, and elimination, as only the unbound fraction is generally considered pharmacologically active and available for tissue distribution and interaction with enzymes and transporters.

In vitro Characterization of Serum Protein Binding

Itraconazole is highly bound to serum proteins. In vitro studies have consistently shown that itraconazole exhibits very high protein binding, typically reported as greater than 99%. spandidos-publications.commdpi.comdrugbank.comnih.govnih.govresearchgate.netresearchgate.net This extensive binding is primarily to albumin and alpha 1-acid glycoprotein (B1211001) (AAG).

Studies investigating the binding of itraconazole to human serum albumin (HSA) and bovine serum albumin (BSA) have utilized spectroscopic methods, such as fluorescence and UV-Vis spectroscopies, to characterize the interaction. These studies suggest that the binding involves interactions like electrostatic and hydrophobic forces. The binding constant values indicate a strong affinity between itraconazole and serum albumin.

While protein binding is generally high, variations in serum protein levels, such as decreased albumin or elevated AAG levels observed in certain patient populations (e.g., cancer patients or those with diabetes mellitus), can potentially influence the unbound fraction of itraconazole. Studies have shown that the unbound percentage of itraconazole can be higher in patients with certain conditions compared to healthy volunteers, and correlations between itraconazole protein binding and albumin or free fatty acid concentrations have been observed. Despite the high protein binding, some in vitro studies suggest that the antifungal activity of itraconazole may not be diminished as significantly as might be predicted based solely on the free drug hypothesis, particularly in the presence of albumin. drugbank.comnih.gov

Here is a summary of some research findings related to itraconazole interactions:

| Interaction Type | Target Protein/Enzyme | Key Finding | In vitro Model Used | Citation |

| CYP3A4 Inhibition | CYP3A4 | Itraconazole and its metabolites (hydroxy-, keto-, N-desalkyl-) are potent inhibitors. | Human Liver Microsomes, Recombinant CYP3A4 | globalresearchonline.netscholarsresearchlibrary.comumich.eduresearchgate.net |

| Hydroxyitraconazole | As potent as or more potent than itraconazole in inhibiting CYP3A4. | Human Liver Microsomes | researchgate.net | |

| P-Glycoprotein Inhibition | P-gp (ABCB1) | Potent inhibitor of P-gp function (IC50 ~2 μM in overexpressing cells). | P-gp overexpressing cell lines | ecancer.orgasm.org |

| P-Glycoprotein Substrate | P-gp (ABCB1) | Itraconazole is transported by P-gp. | Experimental models | asm.org |

| BCRP Inhibition | BCRP (ABCG2) | Inhibits BCRP-mediated efflux at low micromolar concentrations. | BCRP overexpressing HEK cells | ecancer.orgnih.gov |

| Serum Protein Binding | Human Serum Albumin (HSA), Alpha 1-acid glycoprotein (AAG) | Highly bound to serum proteins (>99%). Binding involves electrostatic and hydrophobic interactions. | In vitro (serum from healthy volunteers and patients) | mdpi.comdrugbank.com |

Quantification of Unbound Fraction of Itraconazole and Metabolites

The unbound fraction of a drug in plasma is considered pharmacologically active, as only the unbound drug can readily distribute into tissues and interact with its target. researchgate.netbg.ac.rs Determining the unbound fraction of itraconazole and its metabolites is crucial for understanding their pharmacokinetics and pharmacodynamics.

Studies have employed methods such as ultracentrifugation and equilibrium dialysis to quantify the unbound fractions. Due to potential non-specific binding to filters and membranes, ultracentrifugation has been used to overcome these complications in measuring the free fraction of itraconazole and its metabolites in plasma. nih.gov

Research indicates that itraconazole is highly protein-bound in plasma, with reported binding exceeding 99%. mims.combg.ac.rsnih.govasm.orgdrugbank.com Its major metabolite, hydroxyitraconazole, also exhibits high protein binding, reported at 99.6%. mims.com

However, some studies using methods like ultracentrifugation have reported a higher unbound fraction for itraconazole than previously indicated. One study measured the free fraction of itraconazole in plasma to be 3.6% ± 0.3%. nih.gov The unbound fractions for its metabolites were also quantified: hydroxyitraconazole (OH-ITZ) at 0.5% ± 0.2%, keto-itraconazole (keto-ITZ) at 5.3% ± 0.7%, and N-desalkyl-itraconazole (ND-ITZ) at 1.2% ± 0.2%. nih.gov These unbound fractions were found to be independent of the total concentration within the tested range. nih.gov

The unbound fractions of the metabolites are approximately 5-fold to 10-fold higher than that of itraconazole, which is consistent with decreasing lipophilicity. researchgate.net

Influence of Serum Components (e.g., Albumin, Fatty Acids, Globulins) on Binding and Antifungal Activity

Serum protein binding significantly influences the distribution and activity of antifungal agents like itraconazole. bg.ac.rsnih.gov Itraconazole is primarily bound to albumin in plasma. mims.comdrugbank.com

Studies have investigated the impact of serum components, including albumin, fatty acids, and globulins, on itraconazole's binding and antifungal activity. While intense albumin binding might be expected to diminish antifungal activity based on the free-drug hypothesis, studies exposing Candida albicans to itraconazole serum concentration-time profiles showed that antifungal activity was not reduced despite significant albumin binding. nih.govasm.orgdrugbank.com